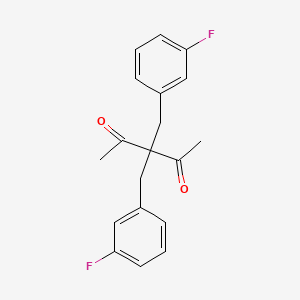

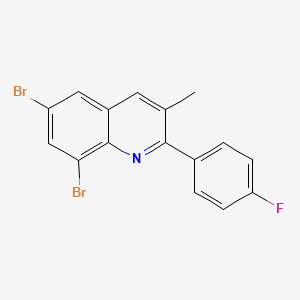

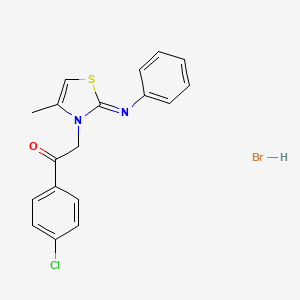

![molecular formula C16H18N2OS B2483939 N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 878677-76-0](/img/structure/B2483939.png)

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that likely exhibits interesting chemical and physical properties due to its unique structure, which includes a thiazole ring, a cyclopropane ring, and an amide functional group. These structural features suggest potential for biological activity and chemical reactivity, making it a candidate for various chemical and pharmacological studies.

Synthesis Analysis

The synthesis of similar thiazole-containing compounds generally involves cyclization reactions, where thioamides are cyclized with chloroacetoacetates or via condensation reactions involving thiocarboxamides and aldehydes. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a related cyclization process, highlighting the complexity and efficiency of synthesizing thiazole derivatives (Tang Li-jua, 2015).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, such as Co(II) complexes of related thiazole compounds, reveals the importance of spectroscopic methods (FT-IR, electronic, EI mass, Powder XRD spectra) in determining structure. These techniques provide insight into the arrangement of atoms and the presence of functional groups, essential for understanding the compound's reactivity and properties (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Aplicaciones Científicas De Investigación

Antimicrobial and Antituberculosis Activity

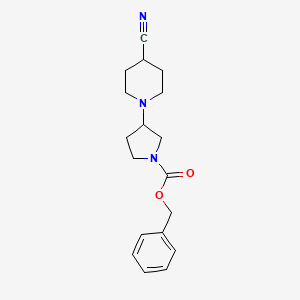

- Thiazole-aminopiperidine hybrid analogues, including compounds similar to N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, have been designed as Mycobacterium tuberculosis GyrB inhibitors. They showed promising in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, along with non-toxicity at certain concentrations (Jeankumar et al., 2013).

Anticancer and Antioxidant Studies

- Similar compounds have been synthesized for evaluating their antimicrobial and antioxidant activities. Some showed excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

- Another study synthesized substituted benzamides for anticancer evaluation, demonstrating moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).

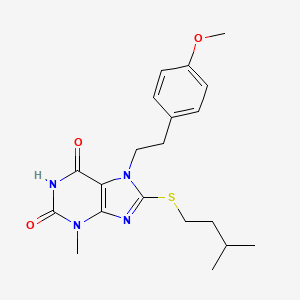

Stearoyl-CoA Desaturase-1 Inhibition

- Research on 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as stearoyl-CoA desaturase-1 inhibitors identified a compound with sub nanomolar IC(50) in murine and human assays, showing a decrease in plasma desaturation index in mice (Uto et al., 2009).

Antifungal and Structural Analysis

- A study on 5-(4-cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole showed good antifungal activity and provided insights into the compound's structure and functional relationships (Zhai et al., 2016).

Anti-Inflammatory and Analgesic Activities

- Analogs of these compounds have demonstrated significant analgesic effects in models and exhibited anti-inflammatory effects comparable to standard drugs (Yusov et al., 2019).

Propiedades

IUPAC Name |

N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-2-11-3-5-12(6-4-11)9-14-10-17-16(20-14)18-15(19)13-7-8-13/h3-6,10,13H,2,7-9H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYJEPQYJUSICF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2483862.png)

![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2483878.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate](/img/structure/B2483879.png)